3-(1-(2-(1H-吡咯-1-基)乙酰)哌啶-4-基)-4-环戊基-1-甲基-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

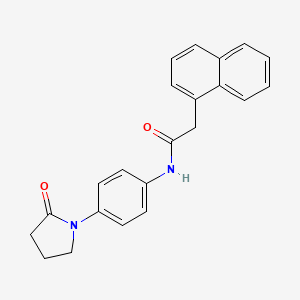

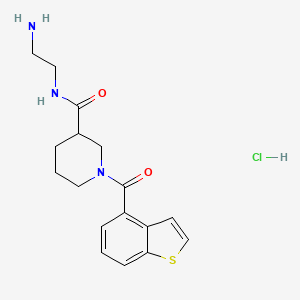

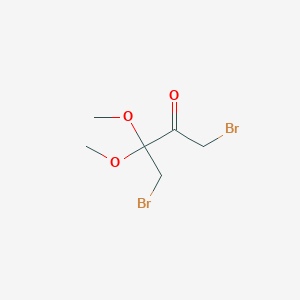

The compound "3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one" is a heterocyclic molecule that features several pharmacophoric elements which are common in medicinal chemistry. The structure includes a 1,2,4-triazole ring, a piperidine ring, and a pyrrol moiety, which are often found in compounds with various biological activities. The presence of these moieties suggests potential interactions with biological targets such as receptors or enzymes.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including functional group transformations and ring-closure reactions. For instance, the synthesis of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole was achieved through etherification, hydrazonation, cyclization, and reduction steps . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives was performed using microwave irradiation, which is known for increasing reaction efficiency . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR and X-ray crystallography. For example, the structure of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives was confirmed by single crystal X-ray diffraction . Theoretical studies, such as DFT calculations, are also employed to understand the stability of different tautomers, as seen in the study of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole .

Chemical Reactions Analysis

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles at various positions of the heterocyclic rings. For example, the acylation of heteroaromatic amines can lead to the formation of new triazolo and pyrazolo pyridine derivatives . The presence of a pyrrol moiety in the compound of interest suggests potential for reactions such as Paal-Knorr pyrrole synthesis, which is used to construct pyrrole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. For instance, the water solubility of adenosine receptor antagonists was improved by introducing a piperidin-4-yl ring, which increased the basicity and allowed for the formation of stable, water-soluble salts . The polymorphism of compounds, which can affect their physical properties, was studied in the case of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, revealing different molecular and crystal structures in its polymorphic forms .

科学研究应用

合成与抗菌活性

对相关化合物的研究表明,含有哌啶或吡咯烷环的衍生物的合成具有很强的抗菌活性。这表明类似化合物在开发新的抗菌剂方面具有潜在的应用领域。构效关系研究表明,对分子结构的修饰可以增强抗菌效果 (Krolenko 等人,2016 年).

分析技术

利用高效液相色谱 (HPLC) 和串联质谱 (MS-MS) 检测等技术,开发用于测定新化合物的灵敏且特异的检测方法至关重要。这种方法用于量化生物基质中的潜在治疗剂,证明在药代动力学研究中具有应用 (Chavez-Eng 等人,1997 年).

立体选择性合成

已经开发出高效的不对称方法来合成功能化杂环化合物,包括具有哌啶或吡咯烷环的杂环化合物。此类方法对于创建具有特定立体化学构型的化合物很有价值,这对于它们的生物活性至关重要 (Han 等人,2019 年).

构象刚性二胺的合成

构象刚性二胺的合成,例如 3-(吡咯烷-1-基)哌啶,表明此类化合物在药物化学中的重要性。这些刚性结构可能对新治疗剂的开发产生重大影响 (Smaliy 等人,2011 年).

芳基化和随后的还原

唑类的芳基化随后吡啶环的还原提供了一种制备诸如 3-和 4-(1H-唑-1-基)哌啶的化合物的途径。这个过程突出了合成具有潜在生物活性的衍生物的途径 (Shevchuk 等人,2012 年).

属性

IUPAC Name |

4-cyclopentyl-2-methyl-5-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-21-19(26)24(16-6-2-3-7-16)18(20-21)15-8-12-23(13-9-15)17(25)14-22-10-4-5-11-22/h4-5,10-11,15-16H,2-3,6-9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOJQFNVAXTIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=CC=C3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)